molecular formula C13H11NO2 B3043669 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde CAS No. 898405-24-8

6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde

Cat. No.: B3043669
CAS No.: 898405-24-8
M. Wt: 213.23 g/mol
InChI Key: ILBFQMDDFXVMSH-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-methoxyphenylboronic acid can be coupled with 3-bromopyridine-6-carbaldehyde under mild conditions using a palladium catalyst and a base such as potassium carbonate in a suitable solvent like ethanol .

Another method involves the electrophilic aromatic substitution reaction, where 3-pyridinecarbaldehyde is reacted with 2-methoxyphenylmagnesium bromide (a Grignard reagent) to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(2-Methoxyphenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(2-Methoxyphenyl)-3-pyridinecarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-2-pyridinecarbaldehyde
  • 6-(2-Methoxyphenyl)-4-pyridinecarbaldehyde
  • 6-(2-Methoxyphenyl)-5-pyridinecarbaldehyde

Uniqueness

6-(2-Methoxyphenyl)-3-pyridinecarbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the methoxy group and the aldehyde on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

6-(2-methoxyphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(9-15)8-14-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBFQMDDFXVMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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